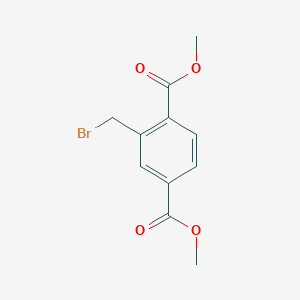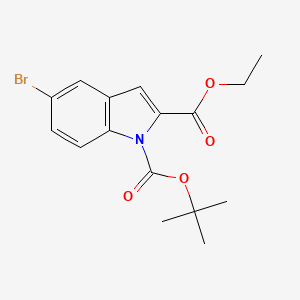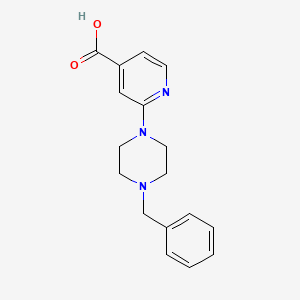
2-Bromomethyl-terephthalic acid dimethyl ester
説明
2-Bromomethyl-terephthalic acid dimethyl ester (2-BMTPA) is an organic compound with a molecular formula of C9H9BrO4. It is a colorless crystalline solid with a molecular weight of 265.1 g/mol and a melting point of 87-89 °C. 2-BMTPA is a versatile and useful reagent for organic synthesis, with applications ranging from medicinal chemistry to polymers and materials science. It is also used in the production of polyesters and polyamides.
科学的研究の応用
Synthesis and Polymer Chemistry
2-Bromomethyl-terephthalic acid dimethyl ester is a derivative of terephthalic acid, which is a significant chemical used in the production of polyesters and plastics. Terephthalic acid and its dimethyl ester are crucial in synthesizing poly(ethylene terephthalate) (PET), a widely used polymer for fibers, films, and containers. The commercial production of terephthalic acid typically involves the oxidation of p-xylene using a metal-bromine catalyst system, highlighting the role of brominated intermediates like this compound in the synthesis process (Park & Sheehan, 2000).
Environmental and Biodegradation Studies
Phthalate esters, including derivatives of terephthalic acid, are of environmental concern due to their widespread use and potential endocrine-disrupting effects. Studies on the degradation of phthalate esters by microorganisms, such as Fusarium sp. and Trichosporon sp., have shown that these fungi can transform dimethyl terephthalate to less toxic forms, highlighting the potential of bioremediation in mitigating environmental pollution caused by phthalate esters (Luo et al., 2012).
Analytical Chemistry Applications
In the field of analytical chemistry, this compound can be involved in methodologies for determining terephthalic acid in various samples. Techniques such as thermochemolysis-gas chromatography have been applied to analyze terephthalic acid in the decomposition products of PET, demonstrating the role of terephthalic acid derivatives in analytical methodologies (Ishida et al., 2011).
Material Science and Engineering
The modification of materials for specific applications, such as lithium-ion batteries, has involved the use of terephthalic acid derivatives. Conjugated polymers incorporating terephthalic acid units have been explored for enhancing the performance of Si-based lithium-ion batteries, indicating the utility of terephthalic acid derivatives in developing advanced materials for energy storage (Yao et al., 2017).
Biotechnological Applications
Enzymatic studies have identified esterases capable of transforming terephthalic acid derivatives, such as dimethyl terephthalate, into less toxic compounds. This transformation has implications for reducing the environmental impact of plasticizers and improving the sustainability of chemical manufacturing processes (Cheng et al., 2020).
Safety and Hazards
作用機序
Target of Action
It’s known that the compound is used in the synthesis of organic light-emitting diode (oled) materials .
Mode of Action
It is known to exhibit good fluorescence properties, which makes it a potential candidate for use as a photoluminescent material or fluorescent biological probe .
Result of Action
Its known applications in the field of organic electronics and optoelectronic devices suggest that it may interact with cellular components to produce light-emitting properties .
Action Environment
The action of 2-Bromomethyl-terephthalic acid dimethyl ester can be influenced by various environmental factors. It is relatively stable under normal temperatures but should be stored under inert gas (nitrogen or argon) at 2-8°C . It is soluble in alcohol and ether solvents, but insoluble in water .
特性
IUPAC Name |
dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKNGRWJJKNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604968 | |
| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57834-13-6 | |
| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromomethyl-terephthalic acid dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)










![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)
